molecular formula C16H21NO3 B563708 rac 7-Hydroxy Propranolol-d5 CAS No. 1184982-94-2

rac 7-Hydroxy Propranolol-d5

Cat. No. B563708
M. Wt: 280.379
InChI Key: ZAVISZICVBECEV-BEHIUOGBSA-N
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Description

“rac 7-Hydroxy Propranolol-d5” is a labeled metabolite of Propranolol . It has a molecular weight of 280.37 and a molecular formula of C16H16D5NO3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “rac 7-Hydroxy Propranolol-d5” is represented by the formula C16H16D5NO3 . This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, 5 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “rac 7-Hydroxy Propranolol-d5” include a molecular weight of 280.37 and a molecular formula of C16H16D5NO3 .

Scientific Research Applications

1. Cellular Response to Beta-Adrenergic Agonists

Shappell et al. (2000) examined the effects of ractopamine (RAC) and its stereoisomers on cyclic AMP production and concentrations of protein and DNA in mouse skeletal muscle cells. They found that RAC significantly increased these variables in myoblasts and this effect was blocked by propranolol. Their research highlights the cellular response to beta-adrenergic agonists and the potential impact on muscle cells (Shappell et al., 2000).

2. Chemoenzymatic Synthesis

Kong et al. (2015) successfully synthesized R- and S-enantiomers of propranolol using an engineered epoxide hydrolase. This process was highly enantioselective and offers an eco-friendly route for synthesizing these compounds, which could have significant implications in pharmaceutical production (Kong et al., 2015).

3. Enantiomerically Pure Precursors

Wünsche et al. (1996) synthesized enantiomerically pure precursors of beta-blockers like propranolol through lipase-catalyzed kinetic resolution. This study offers insights into the synthesis of optically active compounds, critical in the pharmaceutical industry (Wünsche et al., 1996).

4. Novel Sorbents for Enantioselective Performance

Ma et al. (2019) developed novel sorbents for the enantioselective extraction of propranolol hydrochloride. Their findings could have implications for the separation and purification processes in pharmaceutical manufacturing (Ma et al., 2019).

5. Cytochrome P450 Isozymes in Metabolism

Masubuchi et al. (1994) explored the role of cytochrome P450 isozymes in propranolol metabolism, specifically in human liver microsomes. Understanding these metabolic pathways is crucial for drug development and personalized medicine (Masubuchi et al., 1994).

6. Enantioselective Chromatography

Geiser et al. (1999) described the direct, preparative enantioselective chromatography of rac-propranolol using carbon dioxide-based mobile phases. This research is significant for the pharmaceutical industry in terms of enantioselective separation processes (Geiser et al., 1999).

7. Central Serotonergic System and Anticonflict Effects

Takao et al. (1992) investigated the anticonflict effects of d-AP159 and buspirone, revealing insights into the interaction of drugs like propranolol with the central serotonergic system (Takao et al., 1992).

8. Substrate Stereoselectivity in Metabolism

Masubuchi et al. (1993) studied the substrate stereoselectivity of propranolol enantiomers in rat liver microsomes, contributing to our understanding of drug metabolism and the role of enantiomers (Masubuchi et al., 1993).

9. Ractopamine on Muscle Morphometrics

Gonzalez et al. (2008) explored the effects of Ractopamine-HCl on muscle morphometrics in cull cows. Their research provides insights into the use of beta-adrenergic agonists in livestock and its impact on muscle development (Gonzalez et al., 2008).

Safety And Hazards

As a research chemical, “rac 7-Hydroxy Propranolol-d5” is not intended for diagnostic or therapeutic use . Specific safety and hazard information may be found in the relevant Safety Data Sheets .

properties

CAS RN

1184982-94-2

Product Name

rac 7-Hydroxy Propranolol-d5

Molecular Formula

C16H21NO3

Molecular Weight

280.379

IUPAC Name

8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D

InChI Key

ZAVISZICVBECEV-BEHIUOGBSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O

synonyms

8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_(+/-)-8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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